molecular formula C22H25ClN2O B2641736 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol CAS No. 942881-07-4

1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol

Cat. No. B2641736
CAS RN: 942881-07-4
M. Wt: 368.91
InChI Key: KJHUKAGUFJNVSH-UHFFFAOYSA-N
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Description

1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol is a useful research compound. Its molecular formula is C22H25ClN2O and its molecular weight is 368.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • A study by Aghekyan et al. (2017) reported the synthesis of new propan-2-ol derivatives, including compounds related to the structure of 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol. These compounds demonstrated moderate adrenergic blocking and sympatholytic activities, suggesting potential applications in the modulation of adrenergic systems (Aghekyan et al., 2017).

Photoelectric Conversion in Solar Cells

  • Research by Wu et al. (2009) explored carboxylated cyanine dyes related to the chemical structure . These dyes were used as sensitizers in nanocrystalline TiO2 solar cells, demonstrating an improvement in photoelectric conversion efficiency. This indicates potential applications in the field of renewable energy and solar cell technology (Wu et al., 2009).

X-ray Diffraction and Crystallography

  • A study by Rybakov et al. (2002) focused on the synthesis and X-ray diffraction study of compounds with similar structural elements. The research provided insights into molecular and crystal structures, which could be relevant for understanding the physical and chemical properties of compounds like 1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-2-ol (Rybakov et al., 2002).

Potential in Antiplasmodial Activity

  • Beagley et al. (2003) synthesized new compounds including (7-chloroquinolin-4-yl)-N′-(1′-dimethylaminomethylferrocen-1-ylmethyl)-amine, demonstrating antiplasmodial activity against Plasmodium falciparum. This suggests possible applications in antimalarial drug development (Beagley et al., 2003).

Catalysis and Chemical Synthesis

  • Research by Fan and Ma (2013) reported a CuBr-catalyzed three-component coupling, which involved compounds structurally similar to the one . This method enabled the synthesis of chiral propargylamines, indicating potential applications in stereoselective synthesis and catalysis (Fan & Ma, 2013).

Antimicrobial and Antioxidant Activities

  • Saundane et al. (2013) synthesized a series of novel compounds related to indolo[2,3-c]isoquinolines, showing significant antimicrobial and antioxidant activities. These findings suggest potential applications in the development of new antimicrobial and antioxidant agents (Saundane et al., 2013).

properties

IUPAC Name

1-(7-chloro-2,3-dimethylindol-1-yl)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O/c1-15-16(2)25(22-20(15)8-5-9-21(22)23)14-19(26)13-24-11-10-17-6-3-4-7-18(17)12-24/h3-9,19,26H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHUKAGUFJNVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=CC=C2Cl)CC(CN3CCC4=CC=CC=C4C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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